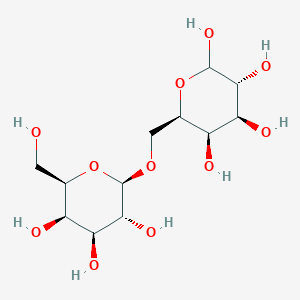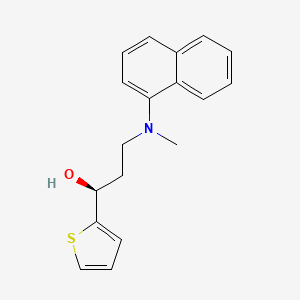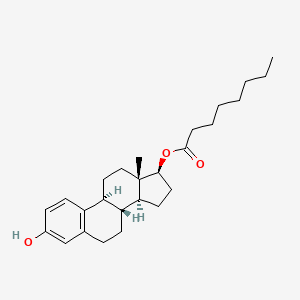![molecular formula C13H9BF3NO B13845588 2-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol](/img/structure/B13845588.png)
2-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol is a compound that features a unique structure incorporating both boron and nitrogen atoms within a fused ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One approach involves the pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline, which proceeds in a syn-selective manner . This step is crucial for forming the desired ring structure without over-addition products.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would likely include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the boron-nitrogen bond.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield boron-oxygen compounds, while substitution reactions could introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of new materials with specific properties, such as flame retardants.
Mecanismo De Acción
The mechanism by which 2-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol exerts its effects involves the interaction of its boron-nitrogen bond with other molecules. The Lewis acidity of the boron center allows it to interact with silicon-containing single bonds, activating them for subsequent reactions . This interaction can lead to the formation of new compounds with unique properties.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(trifluoromethyl)-6,7-dihydro-5H-benzo[c]imidazo[1,2-a]azepine-9-carboxylate
- 2-Trifluoromethyl benzimidazoles
Uniqueness
2-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol is unique due to its incorporation of both boron and nitrogen within a fused ring system, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.
Propiedades
Fórmula molecular |
C13H9BF3NO |
|---|---|
Peso molecular |
263.02 g/mol |
Nombre IUPAC |
6-hydroxy-2-(trifluoromethyl)-5H-benzo[c][1,2]benzazaborinine |
InChI |
InChI=1S/C13H9BF3NO/c15-13(16,17)8-5-6-12-10(7-8)9-3-1-2-4-11(9)14(19)18-12/h1-7,18-19H |
Clave InChI |
JIHNQWMHZZSFCR-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=CC=CC=C2C3=C(N1)C=CC(=C3)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium;2-[(4-aminobenzoyl)amino]acetic acid](/img/structure/B13845505.png)
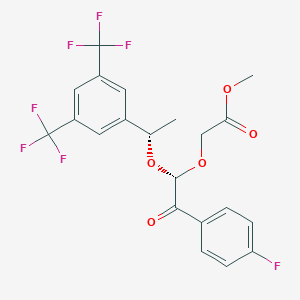
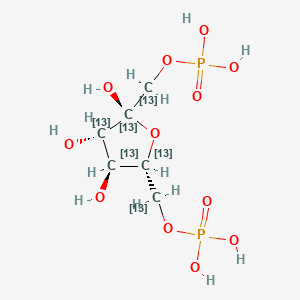
![6-(5-Chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine-5,7-diyl bis(4-methylpiperazine-1-carboxylate)](/img/structure/B13845524.png)
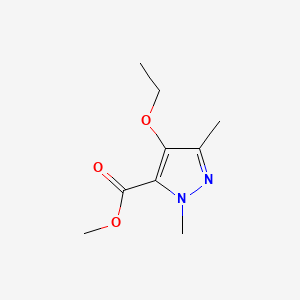
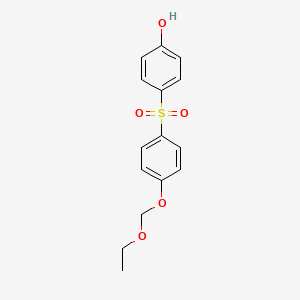
![1-[(1R,6R)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone;(E)-but-2-enedioic acid](/img/structure/B13845534.png)
![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate](/img/structure/B13845536.png)
